

# Application Notes and Protocols for Intraperitoneal Administration of VO-Ohpic Trihydrate

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## Compound of Interest

Compound Name: VO-Ohpic trihydrate

Cat. No.: B10780575

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the intraperitoneal (IP) administration of **VO-Ohpic trihydrate**, a potent and selective inhibitor of phosphatase and tensin homolog (PTEN). The following protocols and data have been compiled to assist in preclinical research and drug development activities.

## Product Information

Identifier	Value	Source
Product Name	VO-Ohpic trihydrate	MedchemExpress, Selleck Chemicals
CAS Number	476310-60-8	MedchemExpress
Molecular Formula	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O <sub>11</sub> V	MedchemExpress
Molecular Weight	415.20 g/mol	MedchemExpress, Selleck Chemicals
Target	PTEN	MedchemExpress
IC <sub>50</sub>	46 ± 10 nM	MedchemExpress

## Solubility and Storage

Proper dissolution and storage of **VO-Ohpic trihydrate** are critical for maintaining its stability and efficacy.

### Solubility Data:

Solvent	Solubility	Notes
DMSO	≥ 50 mg/mL (120.42 mM)	Use fresh, high-purity DMSO as it is hygroscopic, which can reduce solubility.[1][2]
Water	< 0.1 mg/mL (insoluble)	[3]
In Vivo Formulation 1	≥ 2.5 mg/mL (6.02 mM)	10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[3]
In Vivo Formulation 2	≥ 2.5 mg/mL (6.02 mM)	10% DMSO >> 90% (20% SBE-β-CD in saline).[3]
In Vivo Formulation 3	Not specified	Suspended in DMSO, further diluted in a solution of 25% ethanol.[4]

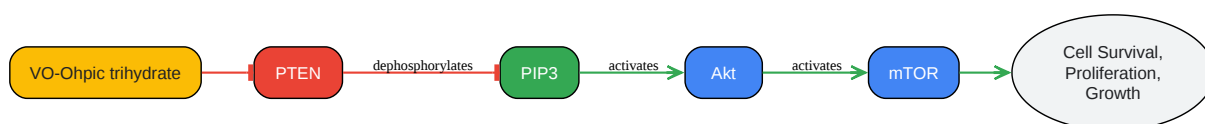
### Storage Conditions:

Form	Temperature	Duration
Powder	-20°C	3 years
4°C	2 years	
In Solvent	-80°C	6 months
-20°C	1 month	

Store in a dry, dark place. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

## Mechanism of Action: PTEN Inhibition

**VO-Ohpic trihydrate** is a potent and selective inhibitor of PTEN, a dual-specificity phosphatase that acts as a tumor suppressor by negatively regulating the PI3K/Akt signaling pathway. By inhibiting PTEN, **VO-Ohpic trihydrate** leads to the activation of downstream signaling cascades involved in cell survival, proliferation, and growth.



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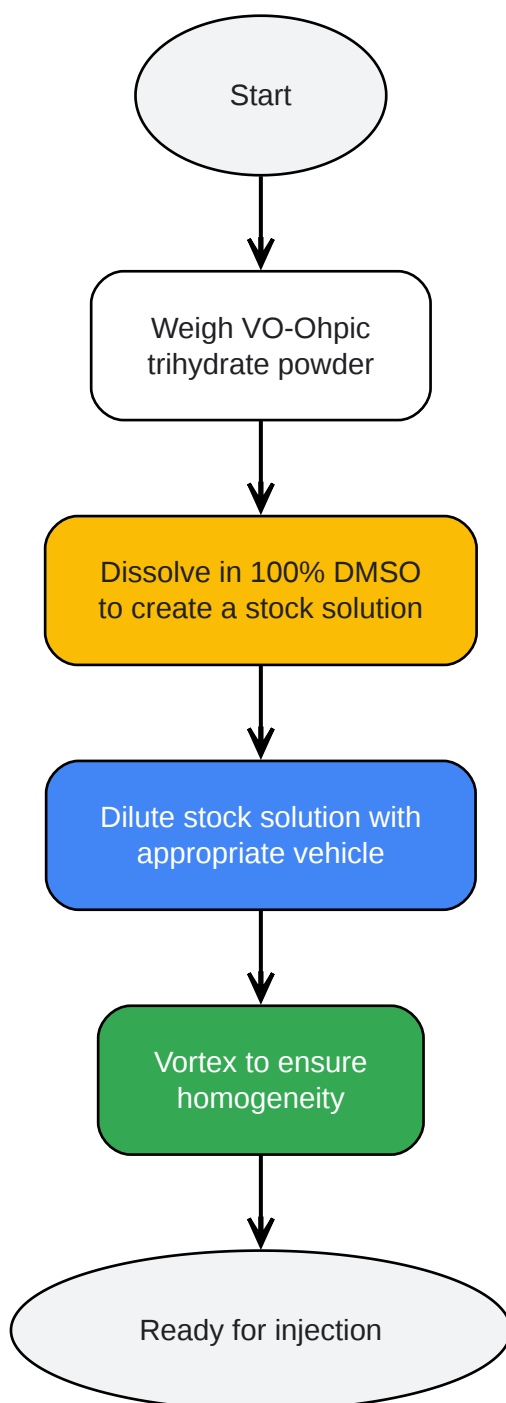
Caption: **VO-Ohpic trihydrate** inhibits PTEN, leading to Akt/mTOR pathway activation.

## Experimental Protocols for Intraperitoneal Injection

The following protocols are based on published in vivo studies and provide a starting point for experimental design.

### Preparation of Dosing Solution

This workflow outlines the steps for preparing a dosing solution of **VO-Ohpic trihydrate** for intraperitoneal injection.



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Caption: Workflow for preparing **VO-Ohpic trihydrate** dosing solution.

Protocol:

- Weighing: Accurately weigh the required amount of **VO-Ohpic trihydrate** powder in a sterile microcentrifuge tube.
- Stock Solution Preparation: Add the appropriate volume of 100% DMSO to the powder to create a concentrated stock solution. Vortex until the powder is completely dissolved.
- Vehicle Preparation: Prepare the desired in vivo vehicle. For example, for a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, prepare the mixture of PEG300, Tween-80, and saline first.
- Final Dilution: Add the DMSO stock solution to the vehicle to achieve the final desired concentration and a DMSO concentration of 10%.
- Mixing: Vortex the final solution thoroughly to ensure it is homogeneous and clear before administration.<sup>[3]</sup> Prepare the dosing solution fresh for each experiment.

## Intraperitoneal Injection Procedure in Mice

This protocol details the steps for administering **VO-Ohpic trihydrate** via intraperitoneal injection in mice.

### Materials:

- Sterile syringes (1 mL)
- Sterile needles (25-27 gauge)
- Prepared **VO-Ohpic trihydrate** dosing solution
- 70% ethanol for disinfection
- Appropriate animal restraint device

### Procedure:

- Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.

- **Injection Site:** Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.
- **Disinfection:** Disinfect the injection site with 70% ethanol.
- **Needle Insertion:** Insert the needle at a 15-20 degree angle into the peritoneal cavity.
- **Aspiration:** Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, discard the syringe and prepare a new injection.
- **Injection:** Inject the solution slowly and steadily.
- **Needle Withdrawal:** Withdraw the needle and return the mouse to its cage.
- **Monitoring:** Monitor the animal for any adverse reactions post-injection.

## In Vivo Study Summaries

The following table summarizes key parameters from in vivo studies utilizing intraperitoneal administration of **VO-Ohpic trihydrate**.

Study Focus	Animal Model	Dosage	Vehicle	Frequency	Key Findings	Reference
Myocardial Ischemia/Reperfusion	Male C57BL/6 Mice	10 µg/kg	Saline	Single dose 30 min before ischemia	Significantly decreased myocardial infarct size.	[3]
Hepatocellular Carcinoma	Male Nude Athymic Mice	10 mg/kg	DMSO diluted in 25% ethanol	Daily (6 days/week)	Significantly inhibited tumor growth.	[4]
Cardiac Arrest	C57BL/6 Mice	Not specified	Not specified	Single dose 30 min prior to cardiac arrest	Significantly increased survival, LVPmax, and dP/dt max.	[1]

Disclaimer: The information provided is for research purposes only. The protocols and dosages may require optimization for specific experimental conditions and animal models. Always adhere to institutional and national guidelines for animal welfare.

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